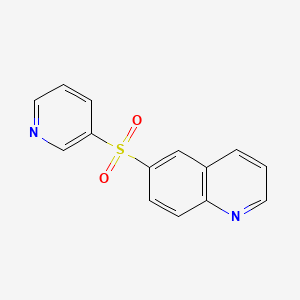
6-(Pyridine-3-sulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-3-ylsulfonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridin-3-ylsulfonyl group at the 6-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-ylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and pyridine derivatives.
Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling Reaction: The sulfonylated pyridine is then coupled with quinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods: Industrial production of 6-(Pyridin-3-ylsulfonyl)quinoline may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
6-(Pyridin-3-ylsulfonyl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 6-(Pyridin-3-ylsulfonyl)quinoline involves its interaction with specific molecular targets:
相似化合物的比较
Quinoline: A nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Pyridine: Another nitrogen-containing heterocycle, often used as a building block in organic synthesis.
Quinolone: A class of compounds known for their antibacterial properties.
Uniqueness: 6-(Pyridin-3-ylsulfonyl)quinoline is unique due to the combination of quinoline and pyridine moieties, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
属性
分子式 |
C14H10N2O2S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC 名称 |
6-pyridin-3-ylsulfonylquinoline |
InChI |
InChI=1S/C14H10N2O2S/c17-19(18,13-4-2-7-15-10-13)12-5-6-14-11(9-12)3-1-8-16-14/h1-10H |
InChI 键 |
MQBMJERSKHQVBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)C3=CN=CC=C3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


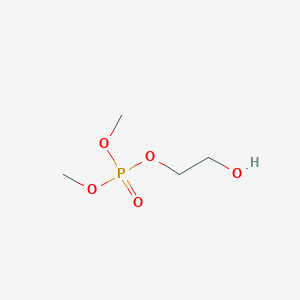

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)
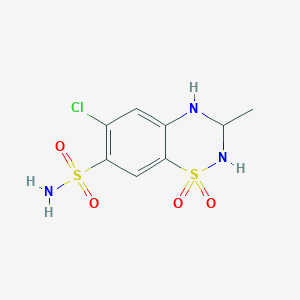
![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)
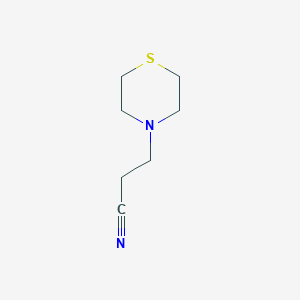
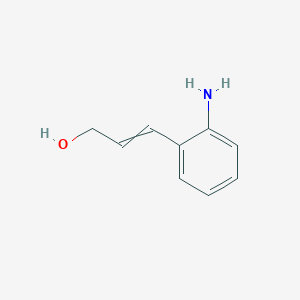

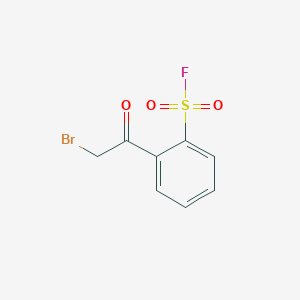
![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
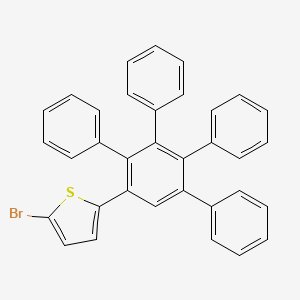
![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)

